molecular formula C6H7N3O3 B13111272 2-Amino-6-methoxypyrimidine-4-carboxylic acid

2-Amino-6-methoxypyrimidine-4-carboxylic acid

Cat. No.: B13111272
M. Wt: 169.14 g/mol
InChI Key: YEEQLBGLUKYIHB-UHFFFAOYSA-N
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Description

2-Amino-6-methoxypyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 4, an amino (-NH₂) substituent at position 2, and a methoxy (-OCH₃) group at position 6. Pyrimidine derivatives are pivotal in medicinal chemistry and agrochemical research due to their structural versatility and bioactivity . For instance, pyrimidine-carboxylic acids are often employed as intermediates in synthesizing antiviral agents, herbicides, and kinase inhibitors .

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-amino-6-methoxypyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H7N3O3/c1-12-4-2-3(5(10)11)8-6(7)9-4/h2H,1H3,(H,10,11)(H2,7,8,9)

InChI Key

YEEQLBGLUKYIHB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methoxypyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with suitable reagents. One common method involves the reaction of 2,6-dichloropyrimidine with methanol and ammonia under controlled conditions to introduce the methoxy and amino groups, respectively. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Amino-6-methoxypyrimidine-4-carboxylic acid may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methoxypyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-Amino-6-methoxypyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Differences

Key structural analogues differ in substituent type, position, and electronic effects, which influence their physicochemical properties and applications. Below is a detailed comparison:

Table 1: Comparative Properties of Pyrimidine Derivatives
Compound Name Substituents (Positions) Molecular Weight Acidity (pKa) Reactivity/Applications Key Findings
2-Amino-6-methoxypyrimidine-4-carboxylic acid -NH₂ (2), -OCH₃ (6), -COOH (4) 183.15* Likely >4.5† Pharmaceutical intermediates, agrochemicals Methoxy group enhances lipophilicity; amino and carboxylic groups enable hydrogen bonding
4-Chloro-6-methoxypyrimidin-2-amine () -Cl (4), -OCH₃ (6), -NH₂ (2) 162.58 Not reported Co-crystal formation with succinic acid Forms hydrogen-bonded motifs (R₂²(8)) for stabilizing crystal structures
6-Hydroxy-4-pyrimidinecarboxylic acid () -OH (6), -COOH (4) 140.10 Lower acidity vs. 4-pyrimidinecarboxylic acid Tautomerism studies (keto-enol forms) Meta-OH reduces acidity; tautomerism affects reactivity
Ethyl 2-amino-6-methylpyrimidine-4-carboxylate () -NH₂ (2), -CH₃ (6), -COOEt (4) 195.20 Ester hydrolysis susceptibility Prodrug design Ester group improves membrane permeability
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid () -NH₂ (5), -SCH₃ (2), -COOH (4) 185.22 Higher acidity due to -SCH₃ electron withdrawal Antiviral agents Thioether group enhances binding to metal ions

*Calculated from molecular formula C₆H₇N₃O₃. †Estimated based on substituent effects from .

Substituent Effects on Acidity and Reactivity

  • Electron-Withdrawing Groups (e.g., -Cl, -SCH₃): Increase acidity by stabilizing deprotonated forms. For example, 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid exhibits stronger acidity due to the -SCH₃ group .
  • Electron-Donating Groups (e.g., -OCH₃, -NH₂): Reduce acidity. The methoxy group in 2-amino-6-methoxypyrimidine-4-carboxylic acid likely raises pKa compared to unsubstituted 4-pyrimidinecarboxylic acid (pKa ~4.5) .
  • Tautomerism: 6-Hydroxy-4-pyrimidinecarboxylic acid exists in keto-enol forms, influencing its reactivity in nucleophilic substitutions .

Hydrogen Bonding and Crystallography

4-Chloro-6-methoxypyrimidin-2-amine forms co-crystals with succinic acid via N–H⋯O and O–H⋯N hydrogen bonds, creating extended networks (R₆⁶(34) motifs). This suggests that 2-amino-6-methoxypyrimidine-4-carboxylic acid could similarly stabilize supramolecular structures, enhancing its utility in controlled-release formulations .

Biological Activity

2-Amino-6-methoxypyrimidine-4-carboxylic acid (also referred to as 2-Amino-6-methoxypyrimidine) is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This article provides a detailed examination of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-Amino-6-methoxypyrimidine-4-carboxylic acid is characterized by the presence of an amino group at position 2, a methoxy group at position 6, and a carboxylic acid group at position 4 of the pyrimidine ring. This unique substitution pattern contributes to its distinct biological properties.

The mechanism of action of 2-Amino-6-methoxypyrimidine-4-carboxylic acid involves interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to various receptors or enzymes, influencing metabolic pathways relevant to its biological effects. The exact molecular targets may vary depending on the specific biological application.

Antimicrobial Activity

Research indicates that 2-Amino-6-methoxypyrimidine-4-carboxylic acid exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents.

Antiviral Properties

The compound has also shown promise in antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways critical for viral life cycles.

Anti-inflammatory Effects

In terms of anti-inflammatory activity, derivatives of pyrimidine compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, certain analogs have demonstrated IC50 values indicating their potency in inhibiting COX-1 and COX-2 enzymes, which are associated with pain and inflammation .

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

Case Studies

Several case studies have explored the biological activity of pyrimidine derivatives similar to or including 2-Amino-6-methoxypyrimidine-4-carboxylic acid:

  • Antihypertensive Activity : A study focused on synthesizing derivatives related to pyrimidines found that certain compounds exhibited significant antihypertensive effects by acting as angiotensin-converting enzyme (ACE) inhibitors . This suggests a broader therapeutic potential for compounds within this chemical class.
  • Anti-inflammatory Studies : In vivo studies using carrageenan-induced paw edema models demonstrated that some pyrimidine derivatives possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The effective doses were calculated, showing promising results for future drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrimidine derivatives like 2-Amino-6-methoxypyrimidine-4-carboxylic acid. Modifications in the chemical structure can significantly influence biological activity:

  • Substituent Variations : Different substituents on the pyrimidine ring can enhance or diminish biological activities such as COX inhibition and antimicrobial effectiveness.
  • Stereochemistry : The stereochemical configuration of these compounds plays a vital role in their interaction with biological targets, affecting their potency and selectivity .

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